molecular formula C20H17ClF3N3O2 B11439942 N-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11439942
M. Wt: 423.8 g/mol
InChI Key: JUXWDXGDODJXHZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenylmethyl group, a 3,4-dimethoxyphenyl group, and a trifluoromethyl group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a chloromethylating agent. The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction. The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine core with the appropriate amine under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the pyrimidine core can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chloromethylating agents, trifluoromethyl iodide, Friedel-Crafts alkylation reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • N-[(4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • N-[(4-methylphenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. Additionally, the combination of substituents on the pyrimidine core provides a unique structural framework that can be exploited for various scientific and industrial applications.

Properties

Molecular Formula

C20H17ClF3N3O2

Molecular Weight

423.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C20H17ClF3N3O2/c1-28-16-8-5-13(9-17(16)29-2)15-10-18(20(22,23)24)27-19(26-15)25-11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3,(H,25,26,27)

InChI Key

JUXWDXGDODJXHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)(F)F)OC

Origin of Product

United States

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